molecular formula C13H11NO6S B126136 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate CAS No. 343934-41-8

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate

Cat. No.: B126136
CAS No.: 343934-41-8
M. Wt: 309.3 g/mol
InChI Key: RNEGCBKQENAPPA-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate is an organic compound with the molecular formula C13H11NO6S and a molecular weight of 309.3 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate involves several steps. One common method includes the reaction of 4-(vinylsulfonyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, electrophiles like halogens, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The vinylsulfonyl group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming stable sulfonamide linkages. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar compounds to 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate include:

The uniqueness of this compound lies in its vinylsulfonyl group, which provides distinct reactivity and applications compared to other similar compounds.

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, identified by CAS Number 343934-41-8, is an organic compound with a molecular formula of C13H11NO6S and a molecular weight of approximately 309.3 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC13H11NO6S
Molecular Weight309.3 g/mol
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate
CAS Number343934-41-8
Purity≥ 98%

Synthesis

The synthesis of this compound typically involves the reaction of 4-(vinylsulfonyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction is generally performed in an organic solvent like dichloromethane at room temperature.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on target biomolecules. The vinylsulfonyl group is particularly reactive, allowing it to modify proteins and other biomolecules through the formation of stable sulfonamide linkages. This reactivity positions it as a valuable tool in drug design, especially for enzyme inhibitors and other bioactive compounds.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit significant pharmacological activities:

  • Anticonvulsant Activity : A study highlighted that hybrid compounds derived from similar pyrrolidine structures demonstrated broad-spectrum anticonvulsant effects in various mouse models. For instance, one derivative showed an effective dose (ED50) in the maximal electroshock (MES) test at 23.7 mg/kg and in pentylenetetrazole-induced seizures at 59.4 mg/kg .
  • Antinociceptive Effects : These compounds also exhibited potent antinociceptive properties, suggesting potential applications in pain management .
  • Enzyme Inhibition : Due to its mechanism involving covalent modification, this compound can serve as a lead structure for developing enzyme inhibitors targeting specific pathways related to pain and seizure disorders.

Study on Anticonvulsant Activity

In a focused study on hybrid pyrrolidine derivatives, compound 22 was identified as having the most potent anticonvulsant activity. It was effective across multiple seizure models and showed favorable ADME-Tox properties, indicating its potential for further development as a therapeutic agent for epilepsy and neuropathic pain .

Modification of Biomolecules

The ability to modify biomolecules using this compound has been explored in various research contexts. For example, its application in protein modification allows researchers to study structural changes and functional outcomes in proteins relevant to disease mechanisms.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can look at its structure and reactivity:

Compound NameStructure TypeNotable Activity
This compound Vinylsulfonyl derivativeAnticonvulsant, antinociceptive
2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate Anilino derivativePotential enzyme inhibition
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide Pyrrole ring variantUsed in monoclonal antibody production

The distinct vinylsulfonyl group in this compound provides unique reactivity compared to other derivatives, enhancing its application potential in medicinal chemistry.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c1-2-21(18,19)10-5-3-9(4-6-10)13(17)20-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEGCBKQENAPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624771
Record name 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343934-41-8
Record name 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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